4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide 4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 439112-09-1
VCID: VC8116354
InChI: InChI=1S/C16H20N2O3/c1-3-11(4-2)15(19)12-8-14(17-9-12)16(20)18-10-13-6-5-7-21-13/h5-9,11,17H,3-4,10H2,1-2H3,(H,18,20)
SMILES: CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol

4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide

CAS No.: 439112-09-1

Cat. No.: VC8116354

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

4-(2-ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide - 439112-09-1

Specification

CAS No. 439112-09-1
Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
IUPAC Name 4-(2-ethylbutanoyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C16H20N2O3/c1-3-11(4-2)15(19)12-8-14(17-9-12)16(20)18-10-13-6-5-7-21-13/h5-9,11,17H,3-4,10H2,1-2H3,(H,18,20)
Standard InChI Key VVBJLPAWVKYPQE-UHFFFAOYSA-N
SMILES CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2
Canonical SMILES CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2

Introduction

Key Findings

4-(2-Ethylbutanoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS: 439112-09-1) is a synthetic pyrrole-2-carboxamide derivative with potential pharmacological applications. Its molecular structure combines a pyrrole core functionalized with a 2-ethylbutanoyl group and a furylmethyl carboxamide substituent. While direct biological data for this compound remain limited, structural analogs demonstrate antimicrobial, antiparasitic, and antitubercular activities. This review synthesizes available data on its synthesis, physicochemical properties, and inferred biological relevance.

Chemical Identity and Structural Analysis

Molecular Characterization

The compound has the molecular formula C₁₆H₂₀N₂O₃ and a molecular weight of 288.34 g/mol. Key structural features include:

  • A pyrrole ring substituted at position 4 with a 2-ethylbutanoyl group.

  • A carboxamide moiety at position 2 linked to a furylmethyl group.

The IUPAC name is 4-(2-ethylbutanoyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide, and its SMILES representation is CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2.

Table 1: Molecular Properties

PropertyValue
CAS Number439112-09-1
Molecular FormulaC₁₆H₂₀N₂O₃
Molecular Weight288.34 g/mol
SMILESCCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2
InChI KeyVVBJLPAWVKYPQE-UHFFFAOYSA-N

Synthesis and Preparation

Structural Modifications

Structure-activity relationship (SAR) studies on related compounds highlight:

  • Electron-withdrawing groups (e.g., halogens) on aromatic substituents enhance antimicrobial potency .

  • Bulky substituents (e.g., adamantyl) on the carboxamide improve metabolic stability .

Biological Activity and Mechanisms

Metabolic Stability

Key factors influencing pharmacokinetics:

  • 4-Substituents on aromatic rings reduce microsomal clearance (e.g., 4-fluorophenyl vs. unsubstituted phenyl) .

  • Furylmethyl groups may enhance solubility but could increase susceptibility to oxidative metabolism .

Table 2: Inferred Pharmacological Profile

PropertyInference
TargetMmpL3 (hypothesized)
MIC (Antitubercular)<0.016 μg/mL (analogs)
Metabolic StabilityModerate (predicted)

Applications in Medicinal Chemistry

Role in Drug Synthesis

This compound serves as a key intermediate in synthesizing more complex molecules. For example:

  • Analogous pyrrole carboxamides are precursors to hypoglycemic agents like glimepiride .

  • Functionalization at the furan ring could yield probes for studying host-pathogen interactions .

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